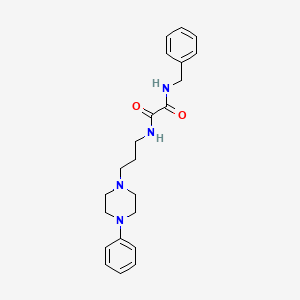
N1-benzyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-benzyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a synthetic compound that belongs to the class of piperazine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-benzyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide typically involves the reaction of benzylamine with 3-(4-phenylpiperazin-1-yl)propylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general steps are as follows:
Formation of the Intermediate: Benzylamine is reacted with oxalyl chloride to form benzyl isocyanate.
Coupling Reaction: The benzyl isocyanate is then reacted with 3-(4-phenylpiperazin-1-yl)propylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.
化学反応の分析
Types of Reactions
N1-benzyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or phenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of benzyl alcohol or benzaldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways, particularly in neurotransmission.
Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N1-benzyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways.
類似化合物との比較
Similar Compounds
- N1-(4-methylbenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
- N1-(4-chlorobenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
- N1-isobutyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
Uniqueness
N1-benzyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is unique due to its specific structural features, which confer distinct biological activities. Its benzyl and phenyl groups contribute to its ability to interact with various molecular targets, making it a valuable compound for drug development and research.
特性
IUPAC Name |
N'-benzyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c27-21(22(28)24-18-19-8-3-1-4-9-19)23-12-7-13-25-14-16-26(17-15-25)20-10-5-2-6-11-20/h1-6,8-11H,7,12-18H2,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKRMYHSTWZLBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C(=O)NCC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-bromo-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzamide](/img/structure/B2666881.png)
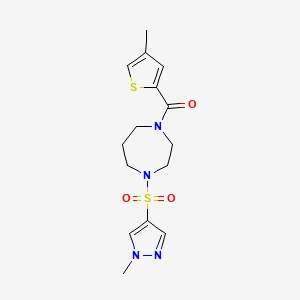
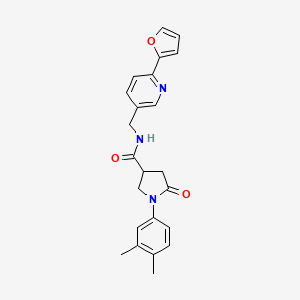
![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone](/img/structure/B2666885.png)
![4-bromo-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2666889.png)
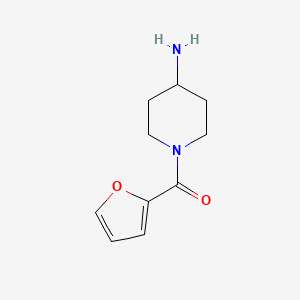
![N-[Cyano-(2-methylphenyl)methyl]-3-methoxythiophene-2-carboxamide](/img/structure/B2666892.png)
![2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[4-(trifluoromethyl)phenyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2666893.png)
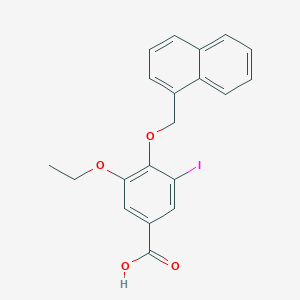
![2-Mesityl-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B2666896.png)
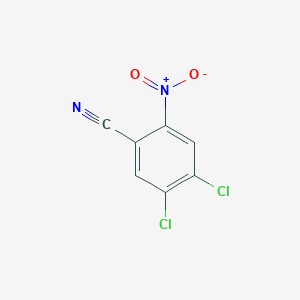
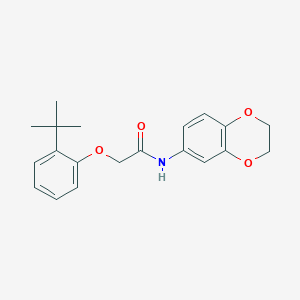
![8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2666899.png)
![4-[1-(6-Bromo-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B2666903.png)
